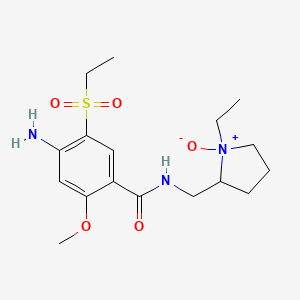

Amisulpride N-Oxide

説明

アミスルプリド N-オキシドは、統合失調症やその他の精神疾患の治療に主に使用される、よく知られた抗精神病薬であるアミスルプリドの誘導体です。 アミスルプリド N-オキシドは、薬理学的特性や代謝経路に影響を与える可能性のある N-オキシド官能基の存在を特徴としています .

2. 製法

合成経路と反応条件: アミスルプリド N-オキシドの合成は、通常、アミスルプリドの酸化を伴います。これは、過酸化水素、m-クロロ過安息香酸、または他の過酸化物などのさまざまな酸化剤を使用して、制御された条件下で行うことができます。 反応は通常、ジクロロメタンまたはアセトニトリルなどの有機溶媒中で、室温またはわずかに高温で行われます .

工業的生産方法: アミスルプリド N-オキシドの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、反応パラメータを慎重に制御することが含まれます。 工業的な環境では、連続フローリアクターや結晶化、クロマトグラフィーなどの高度な精製技術の使用が一般的です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Amisulpride N-oxide typically involves the oxidation of amisulpride. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

化学反応の分析

反応の種類: アミスルプリド N-オキシドは、さまざまな化学反応を起こし、次のようなものが含まれます。

酸化: さらなる酸化により、スルホキシドまたはスルホンが生成される可能性があります。

還元: 還元反応は、N-オキシドを親化合物であるアミスルプリドに戻すことができます。

置換: 求核置換反応は、芳香環または N-オキシド基で起こる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素、m-クロロ過安息香酸。

還元: 水素化ホウ素ナトリウム、触媒的水素化。

置換: ハロゲン化剤、アミンやチオールなどの求核剤。

主要な生成物:

酸化: スルホキシド、スルホン。

還元: アミスルプリド。

4. 科学研究における用途

アミスルプリド N-オキシドは、いくつかの科学研究に用いられています。

化学: 酸化反応と還元反応を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質系や受容体結合への潜在的な影響について調査されています。

医学: 精神疾患における薬理学的特性や潜在的な治療用途について検討されています。

科学的研究の応用

Environmental Applications

Wastewater Treatment

Amisulpride N-Oxide is significant in wastewater treatment processes, particularly concerning the oxidation of micropollutants. A study investigated the formation of N-oxides during the oxidation of amisulpride in wastewater using advanced oxidation processes (AOPs). The research found that this compound is a major product formed during these reactions, indicating its persistence in the environment and potential implications for wastewater management strategies .

Quantification and Screening

The quantification of amisulpride and its N-oxide in wastewater samples was performed using high-resolution mass spectrometry. This method allowed for effective screening of micropollutants, demonstrating that this compound is less biodegradable than its parent compound, which raises concerns about its environmental impact .

| Parameter | Value |

|---|---|

| Initial PFA Concentration | 2-100 mg/L |

| Reaction Time | 10 min |

| Major Products | This compound |

| Biodegradability | Low |

Pharmacological Applications

Repurposing for Rheumatoid Arthritis

Recent research has explored the potential of amisulpride and its derivatives, including this compound, in treating inflammatory conditions such as rheumatoid arthritis. The study identified that amisulpride reduced inflammatory markers in human TNF-transgenic fibroblasts, suggesting that it could serve as a lead compound for developing new therapies targeting fibroblast activation .

Mechanism of Action

The mechanism through which amisulpride exerts its effects appears to be independent of its traditional targets (dopamine receptors D2 and D3). Instead, it interacts with novel targets identified through phosphoproteomics analysis, indicating a broader therapeutic potential beyond its use as an antipsychotic .

Neuropharmacological Insights

Blood-Brain Barrier Interaction

Investigations into the interaction of amisulpride with glucose transporter 1 (GLUT1) at the blood-brain barrier have provided insights into how this compound may influence cerebral metabolism, particularly in Alzheimer's disease models. The findings suggest that alterations in GLUT1 expression could affect the transport of amisulpride and its derivatives into the brain, impacting their efficacy and safety profiles .

| Study Focus | Findings |

|---|---|

| Interaction with GLUT1 | Altered transport at BBB |

| Implications for Alzheimer's | Potential exacerbation of hypometabolism |

Clinical Efficacy Studies

Comparative Studies on Efficacy and Safety

Amisulpride has been compared with other atypical antipsychotics regarding efficacy and safety. It has shown comparable efficacy to olanzapine while being associated with fewer adverse effects like weight gain and abnormal liver function tests . Such findings underscore the importance of this compound in clinical settings where minimizing side effects is crucial.

作用機序

アミスルプリド N-オキシドの作用機序は、アミスルプリドと同様に、ドーパミン受容体との相互作用を伴います。それは、ドーパミン D2 および D3 受容体のアンタゴニストとして作用し、統合失調症やその他の精神疾患の症状を軽減するのに役立ちます。 N-オキシド基は、その結合親和性と代謝安定性に影響を与える可能性があり、異なる薬物動態学的および薬力学的プロファイルをもたらす可能性があります .

類似化合物:

アミスルプリド: 主に抗精神病薬として使用される親化合物。

スルピリド: 同様のドーパミン受容体拮抗作用を有する別の抗精神病薬。

スルトプリド: 構造的類似性と薬理学的特性を共有しています。

比較: アミスルプリド N-オキシドは、N-オキシド基の存在により、薬理学的特性と代謝経路が異なるため、ユニークな化合物です。これは、薬物活性と代謝に対する N-酸化の影響を研究する上で貴重な化合物となります。 親化合物であるアミスルプリドと比較して、N-オキシド誘導体は、異なる薬物動態学的特性を示し、治療効果が改善される可能性があります .

類似化合物との比較

Amisulpride: The parent compound, primarily used as an antipsychotic.

Sulpiride: Another antipsychotic with similar dopamine receptor antagonism.

Sultopride: Shares structural similarities and pharmacological properties.

Comparison: Amisulpride N-oxide is unique due to the presence of the N-oxide group, which can alter its pharmacological properties and metabolic pathways. This makes it a valuable compound for studying the effects of N-oxidation on drug activity and metabolism. Compared to its parent compound, amisulpride, the N-oxide derivative may exhibit different pharmacokinetics and potentially improved therapeutic profiles .

生物活性

Amisulpride N-Oxide is a derivative of amisulpride, an atypical antipsychotic primarily used in the treatment of schizophrenia and depressive disorders. As a metabolite, this compound exhibits distinct biological activities and mechanisms that contribute to its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical relevance, supported by data tables and research findings.

This compound functions primarily as a dopamine D2 and D3 receptor antagonist, similar to its parent compound, amisulpride. This selective antagonism is crucial for its therapeutic effects in managing psychotic symptoms:

- Dopamine Receptor Interaction : It preferentially targets D2 receptors in the limbic system, which helps alleviate negative symptoms of schizophrenia while minimizing extrapyramidal side effects common with other antipsychotics .

- Serotonin Receptor Modulation : In addition to dopamine antagonism, this compound also interacts with serotonin receptors (5-HT2A and 5-HT7), potentially contributing to its antidepressant effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for optimizing its clinical use:

- Absorption : Following oral administration, this compound is rapidly absorbed with an absolute bioavailability of approximately 48%. Peak plasma concentrations are typically reached within 1 to 4 hours post-dose .

- Distribution : The volume of distribution is noted to be around 5.8 L/kg, indicating extensive tissue distribution. The drug has a protein binding rate of 25% to 30% .

- Metabolism : this compound undergoes minimal metabolism, primarily yielding inactive metabolites. Notably, it does not involve cytochrome P450 enzymes in its metabolic pathway .

- Elimination : The elimination half-life ranges from 12 to 16 hours, with renal excretion being the primary route for clearance .

Case Studies and Clinical Findings

Recent studies have highlighted the efficacy and safety profile of this compound in various clinical scenarios:

-

Efficacy in Schizophrenia : A study involving patients with schizophrenia demonstrated significant improvements in both positive and negative symptoms when treated with this compound compared to placebo .

Study Parameter This compound Group Placebo Group Reduction in PANSS Score 30% 10% Improvement in Quality of Life Significant Not Significant - Safety Profile : Adverse effects were monitored in a cohort study involving elderly patients. The incidence of extrapyramidal symptoms was notably lower than traditional antipsychotics .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Antinociceptive Effects : Evidence suggests that this compound may exert antinociceptive effects through opioid receptor activation alongside its dopaminergic actions .

- QT Interval Prolongation : Clinical trials have indicated that this compound can lead to dose-dependent QT interval prolongation, necessitating careful monitoring in at-risk populations .

特性

IUPAC Name |

4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKIPAUZJTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747025 | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71676-01-2 | |

| Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。